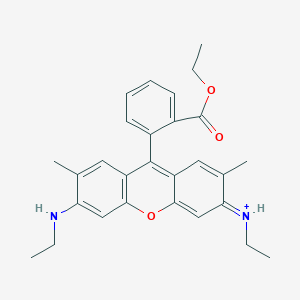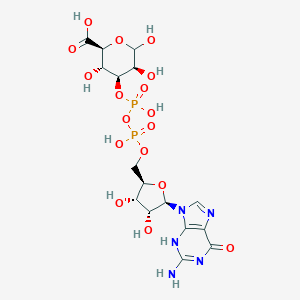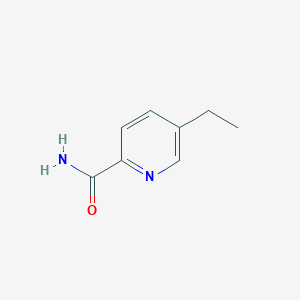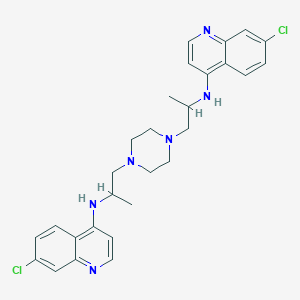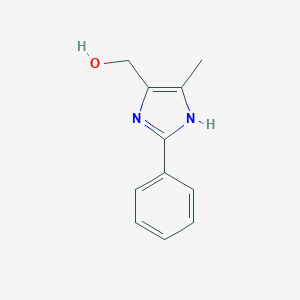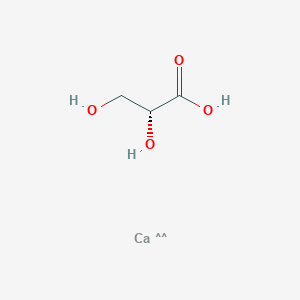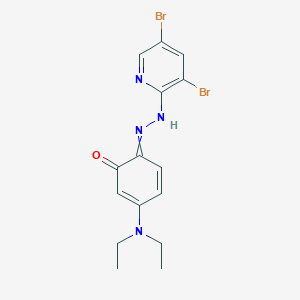
2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol
Vue d'ensemble
Description
2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a pyridylazo group, and a diethylamino group, which contribute to its distinct reactivity and functionality.
Applications De Recherche Scientifique
2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol typically involves a multi-step process. One common method includes the bromination of 2-pyridylazo-5-(diethylamino)-phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at a specific range to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound forms stable complexes with metal ions, which can be detected through spectroscopic methods. In biological systems, it may interact with enzymes or proteins, altering their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dichloro-2-pyridylazo)-5-(diethylamino)-phenol
- 2-(3,5-Diiodo-2-pyridylazo)-5-(diethylamino)-phenol
- 2-(3,5-Dibromo-2-pyridylazo)-5-(dimethylamino)-phenol
Uniqueness
Compared to its analogs, 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol exhibits unique reactivity due to the presence of bromine atoms, which influence its chemical behavior and interaction with other molecules. Its specific structure makes it particularly useful in applications requiring high sensitivity and selectivity.
Propriétés
IUPAC Name |
2-[(3,5-dibromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Br2N4O/c1-3-21(4-2)11-5-6-13(14(22)8-11)19-20-15-12(17)7-10(16)9-18-15/h5-9,22H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWNVESNWHXBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Br2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609226 | |
| Record name | 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14337-54-3 | |
| Record name | 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14337-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Br2-PADAP facilitate the detection of thiocyanate in water samples?
A1: 3,5-Br2-PADAP forms a violet-red ion associate specifically with thiocyanate ions in the presence of persulfate (S2O82-) []. This color change allows for spectrophotometric detection of thiocyanate. The intensity of the color is directly proportional to the concentration of thiocyanate, enabling quantitative analysis. This method has been successfully applied to determine thiocyanate levels in spiked waste and drinking water samples [].
Q2: Can 3,5-Br2-PADAP be used for the detection of other anions besides thiocyanate?
A2: Yes, research indicates that 3,5-Br2-PADAP can be utilized in the detection of halide anions such as chloride, bromide, and iodide []. The presence of these halides displaces 3,5-Br2-PADAP from its chelate complex with heavy metal salts, leading to noticeable color changes []. This colorimetric response, quantifiable using imaging techniques and statistical analysis, enables the semi-quantitative determination of these anions across a broad concentration range [].
Q3: What are the advantages of using 3,5-Br2-PADAP in analytical methods?
A3: 3,5-Br2-PADAP offers several advantages as an analytical reagent:
- Sensitivity: It exhibits high sensitivity towards specific anions like thiocyanate and halides, allowing for trace-level detection [, ].
- Simplicity: The colorimetric assays utilizing 3,5-Br2-PADAP are relatively straightforward to perform, requiring minimal sample preparation and readily available instrumentation like spectrophotometers or flatbed scanners [, ].
- Versatility: The reagent demonstrates applicability in analyzing various sample types, including environmental samples like water [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Benzo[b]fluorene](/img/structure/B78144.png)


![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)
